molecular formula C16H15BrN2O3S B2682036 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946215-04-9

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2682036
CAS No.: 946215-04-9
M. Wt: 395.27
InChI Key: XRAJUEFWJYAUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an isothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the isothiazolidinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or the isothiazolidinyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom.

Scientific Research Applications

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isothiazolidinyl group may play a key role in binding to these targets, while the bromine atom and benzamide group contribute to the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiourea: Contains a thiourea group instead of a benzamide group.

Uniqueness

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJUEFWJYAUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.